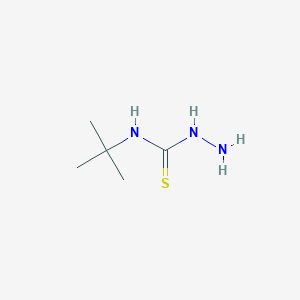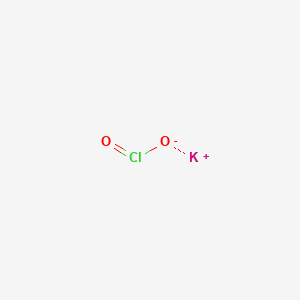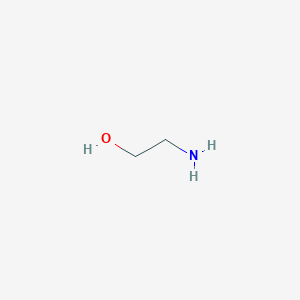
N-(tert-butyl)hydrazinecarbothioamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives of "N-(tert-butyl)hydrazinecarbothioamide" involves several chemical reactions, showcasing the compound's versatility in forming different structural entities. For instance, a novel compound was synthesized by reacting N-tert-butyl-N,N′-dibenzoylhydrazine with N-sulfenyl chloride, leading to the formation of a complex structure whose crystallography was detailed through X-ray single crystal diffraction (Shang Jian et al., 2005). Another synthesis path involves the reaction of phenylhydrazine with isothiocyanates, showcasing a method to explore potential tyrosinase inhibitors, underlining the compound's versatility in synthetic chemistry (Danilo Sousa-Pereira et al., 2018).
Molecular Structure Analysis
The molecular structure of "this compound" and its derivatives reveals interesting conformational dynamics. X-ray analysis and computational studies have been used to understand the effect of substituents on the molecular conformation in the solid state. For example, adamantane-linked hydrazine-1-carbothioamide derivatives exhibit varied conformations depending on their substituents, with folded and extended conformations observed (L. H. Al-Wahaibi et al., 2022).
Chemical Reactions and Properties
"this compound" undergoes various chemical reactions that highlight its reactivity and potential for creating a wide range of derivatives. Reactions with different agents lead to the formation of heterocyclic rings and other complex structures, showing the compound's chemical versatility and reactivity (A. Aly et al., 2018).
Applications De Recherche Scientifique
Synthèse de composés antiprolifératifs
4-tert-Butyl-3-thiosemicarbazide : est utilisé comme réactif dans la synthèse de N-substitués 2-amino-5-(2,4-dihydroxyphényl)-1,3,4-thiadiazoles . Ces composés présentent une activité antiproliférative, qui est cruciale dans le développement de nouvelles thérapies anticancéreuses. La capacité d'inhiber la croissance des cellules cancéreuses rend cette application particulièrement significative dans la recherche en chimie médicinale.
Propriétés
IUPAC Name |
1-amino-3-tert-butylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3S/c1-5(2,3)7-4(9)8-6/h6H2,1-3H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWRCNZOBNETMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=S)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353219 | |
| Record name | N-tert-Butylhydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13431-39-5 | |
| Record name | N-(1,1-Dimethylethyl)hydrazinecarbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13431-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-tert-Butylhydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 4-tert-Butyl-3-thiosemicarbazide interesting for coordination chemistry and potential applications?
A1: 4-tert-Butyl-3-thiosemicarbazide is a versatile ligand for metal complexation due to its multiple potential donor atoms: the sulfur of the thioamide group and the nitrogen atoms of the hydrazine and amine moieties. This allows for diverse coordination modes and the formation of stable metal complexes. The presence of the tert-butyl group introduces steric bulk, which can influence the geometry and reactivity of the resulting complexes.
Q2: How does the study utilize NMR spectroscopy to characterize the new 4-tert-Butyl-3-thiosemicarbazone compounds and their corresponding Palladium complexes?
A2: The research utilizes Nuclear Magnetic Resonance (NMR) spectroscopy as a primary tool for structural characterization []. Both ¹H NMR and ¹³C NMR spectra were acquired to identify and analyze the different proton and carbon environments within the molecules. Furthermore, two-dimensional NMR techniques, specifically HSQC (Heteronuclear Single Quantum Coherence) experiments, were employed. HSQC experiments provide information about the correlation between protons and directly bonded carbon atoms (¹H-¹³C HSQC) or nitrogen atoms (¹H-¹⁵N HSQC). This correlation data is crucial for confirming the structures of the newly synthesized compounds and provides insights into the connectivity and interactions between different atoms in the molecules.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{2-[3-(Dimethylamino)propoxy]phenyl}methanol](/img/structure/B87594.png)

![[(2S,3S,5R,6R)-3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate](/img/structure/B87597.png)








![2,6-Dimethyl-[1,3]thiazolo[5,4-f][1,3]benzothiazole](/img/structure/B87645.png)
